Cas no 23827-19-2 (2,6-Bis(benzyloxy)pyridin-4-amine)

2,6-Bis(benzyloxy)pyridin-4-amine is a pyridine derivative featuring benzyloxy substituents at the 2- and 6-positions and an amine group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, making it valuable for constructing complex heterocyclic systems. The benzyloxy groups enhance solubility in organic solvents, facilitating reaction handling, while the amine group provides a reactive site for derivatization. The compound’s stability under standard conditions ensures reliable performance in synthetic applications. Its well-defined reactivity profile makes it a useful building block for researchers in medicinal and materials chemistry.
2,6-Bis(benzyloxy)pyridin-4-amine structure
23827-19-2 structure
Product Name:2,6-Bis(benzyloxy)pyridin-4-amine
CAS No:23827-19-2
MF:C19H18N2O2
MW:306.358424663544
CID:1034292
PubChem ID:21818497
Update Time:2025-06-06

2,6-Bis(benzyloxy)pyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(benzyloxy)pyridin-4-amine
    • 2,6-bis(phenylmethoxy)pyridin-4-amine
    • 2,6-BIS(BENZYLOXY)PYRIDIN4-AMINE
    • DTXSID70618419
    • DB-313167
    • J-507387
    • 23827-19-2
    • G79707
    • Inchi: 1S/C19H18N2O2/c20-17-11-18(22-13-15-7-3-1-4-8-15)21-19(12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,20,21)
    • InChI Key: GISGCSSONLOCEI-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=C(N=1)OCC1C=CC=CC=1)N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 306.136827821g/mol
  • Monoisotopic Mass: 306.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 57.4Ų

2,6-Bis(benzyloxy)pyridin-4-amine Pricemore >>

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